

Application Notes and Protocols for tdTomato Expression using FO-32 Lipid Nanoparticles

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Compound of Interest

Compound Name: FO-32

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Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, including messenger RNA (mRNA). Their success is highlighted by their use in FDA-approved therapies and vaccines. LNPs are typically composed of four key components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.^{[1][2]} The ionizable lipid is crucial for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm.^[1]

This document provides a detailed protocol for the expression of the fluorescent protein tdTomato in cultured cells using **FO-32** lipid nanoparticles to deliver tdTomato-encoding mRNA. **FO-32** is an ionizable lipid that has been identified for efficient local mRNA delivery. This protocol outlines the formulation of **FO-32** LNPs, transfection of cells in vitro, and subsequent analysis of tdTomato expression.

FO-32 LNP Formulation and tdTomato mRNA Encapsulation

This protocol describes the preparation of **FO-32** LNPs encapsulating tdTomato mRNA using a microfluidic mixing method. The molar ratios provided are based on common LNP formulations and should be optimized for specific applications.^[3]

1.1. Materials

- Ionizable Lipid: **FO-32**
- Helper Phospholipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Cholesterol
- PEG-Lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)
- tdTomato mRNA (with 5' cap and poly(A) tail)
- Ethanol (200 proof, RNase-free)
- Citrate Buffer (10 mM, pH 3.0, RNase-free)
- Phosphate Buffered Saline (PBS), pH 7.4 (RNase-free)
- Microfluidic mixing device (e.g., NanoAssemblr)
- Dialysis cassettes (e.g., 20,000 MWCO)

1.2. Protocol

- Preparation of Lipid Stock Solution (Organic Phase):
 - Prepare individual stock solutions of **FO-32**, DOPE, cholesterol, and DMG-PEG 2000 in ethanol.
 - Combine the lipid stocks to achieve a final molar ratio of approximately 50:10:38.5:1.5 (**FO-32**:DOPE:Cholesterol:DMG-PEG 2000).[\[4\]](#)[\[5\]](#)
 - The final total lipid concentration in ethanol should be between 10-25 mM.
- Preparation of mRNA Solution (Aqueous Phase):
 - Dilute the tdTomato mRNA stock in 10 mM citrate buffer (pH 3.0) to the desired concentration (e.g., 0.2 mg/mL).

- LNP Formulation:
 - Set up the microfluidic mixing device according to the manufacturer's instructions.
 - Load the lipid stock solution into the organic phase inlet and the mRNA solution into the aqueous phase inlet.
 - Set the flow rate ratio of the aqueous to organic phase to 3:1.
 - Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.
- Purification and Buffer Exchange:
 - The resulting LNP suspension will be in an ethanol/citrate buffer mixture.
 - Dialyze the LNP suspension against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove ethanol and neutralize the pH.[\[4\]](#)
- Characterization:
 - Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
 - Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., Quant-iT RiboGreen).
 - The expected size should be in the range of 80-150 nm with a PDI < 0.2.[\[6\]](#)

In Vitro Transfection of Cultured Cells

This protocol details the procedure for transfecting a mammalian cell line (e.g., HEK293T or HeLa) with the formulated **FO-32** LNPs to express tdTomato.

2.1. Materials

- HEK293T or other suitable cell line

- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **FO-32** LNP-tdTomato mRNA formulation
- 96-well cell culture plates
- Phosphate Buffered Saline (PBS)

2.2. Protocol

- Cell Seeding:
 - The day before transfection, seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection (e.g., 10,000 - 20,000 cells per well).[7]
 - Incubate overnight under standard conditions (37°C, 5% CO₂).
- Transfection:
 - On the day of transfection, dilute the **FO-32** LNP-tdTomato mRNA formulation in complete cell culture medium to the desired final concentrations (e.g., 50, 100, 250 ng mRNA per well).
 - Remove the old medium from the cells and replace it with the medium containing the LNPs. It is recommended to perform transfections in complete media to improve reproducibility.[6]
 - Include a negative control (untreated cells) and a positive control if available.
- Incubation:
 - Return the plate to the incubator and incubate for 24-48 hours to allow for mRNA translation and tdTomato protein expression.

Analysis of tdTomato Expression

tdTomato expression can be assessed qualitatively by fluorescence microscopy and quantitatively by flow cytometry.

3.1. Fluorescence Microscopy

- Imaging:
 - At 24-48 hours post-transfection, view the cells directly under a fluorescence microscope.
 - Use an appropriate filter set for tdTomato (Excitation: ~554 nm, Emission: ~581 nm).[8]
 - Capture images of both brightfield and fluorescence channels.

3.2. Flow Cytometry

- Cell Preparation:
 - Wash the cells with PBS.
 - Harvest the cells by trypsinization and neutralize with complete medium.
 - Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend the cell pellet in FACS buffer (e.g., PBS with 2% FBS).[9]
- Data Acquisition:
 - Analyze the cells on a flow cytometer equipped with a laser suitable for exciting tdTomato (e.g., a yellow-green 561 nm laser).[2]
 - Use a bandpass filter appropriate for tdTomato emission, such as 585/42 nm.[2]
 - Use untransfected cells to set the gate for the tdTomato-negative population.[9]
 - Record the percentage of tdTomato-positive cells and the mean fluorescence intensity (MFI).

Cell Viability Assay

It is important to assess the cytotoxicity of the LNP formulation.

4.1. Protocol (MTT Assay)

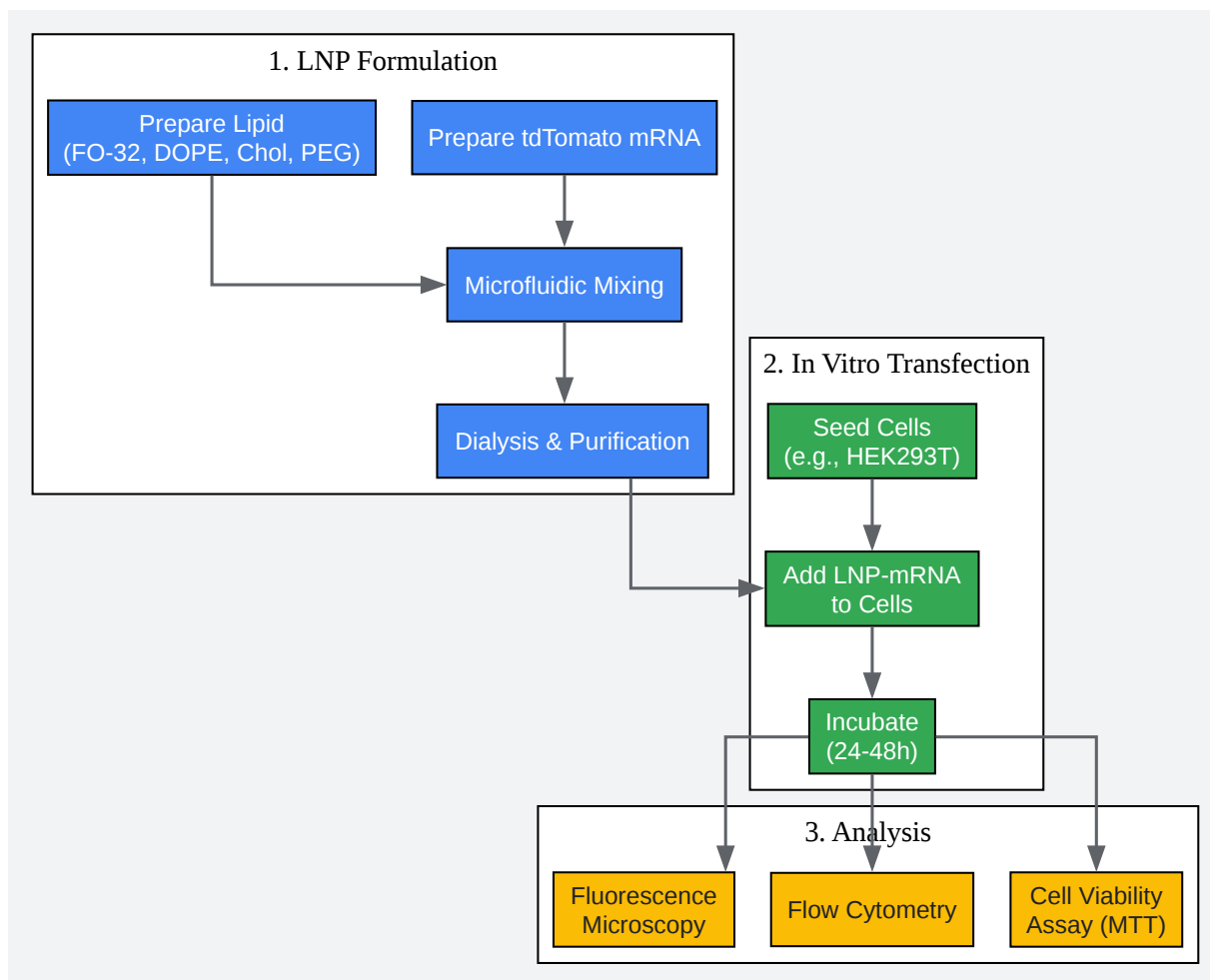
- At the end of the 24-48 hour incubation period, add MTT reagent to each well and incubate for 2-4 hours.[\[10\]](#)
- Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate cell viability as a percentage relative to untreated control cells.[\[10\]](#)

Data Presentation

The following table summarizes representative quantitative data that could be obtained from these experiments.

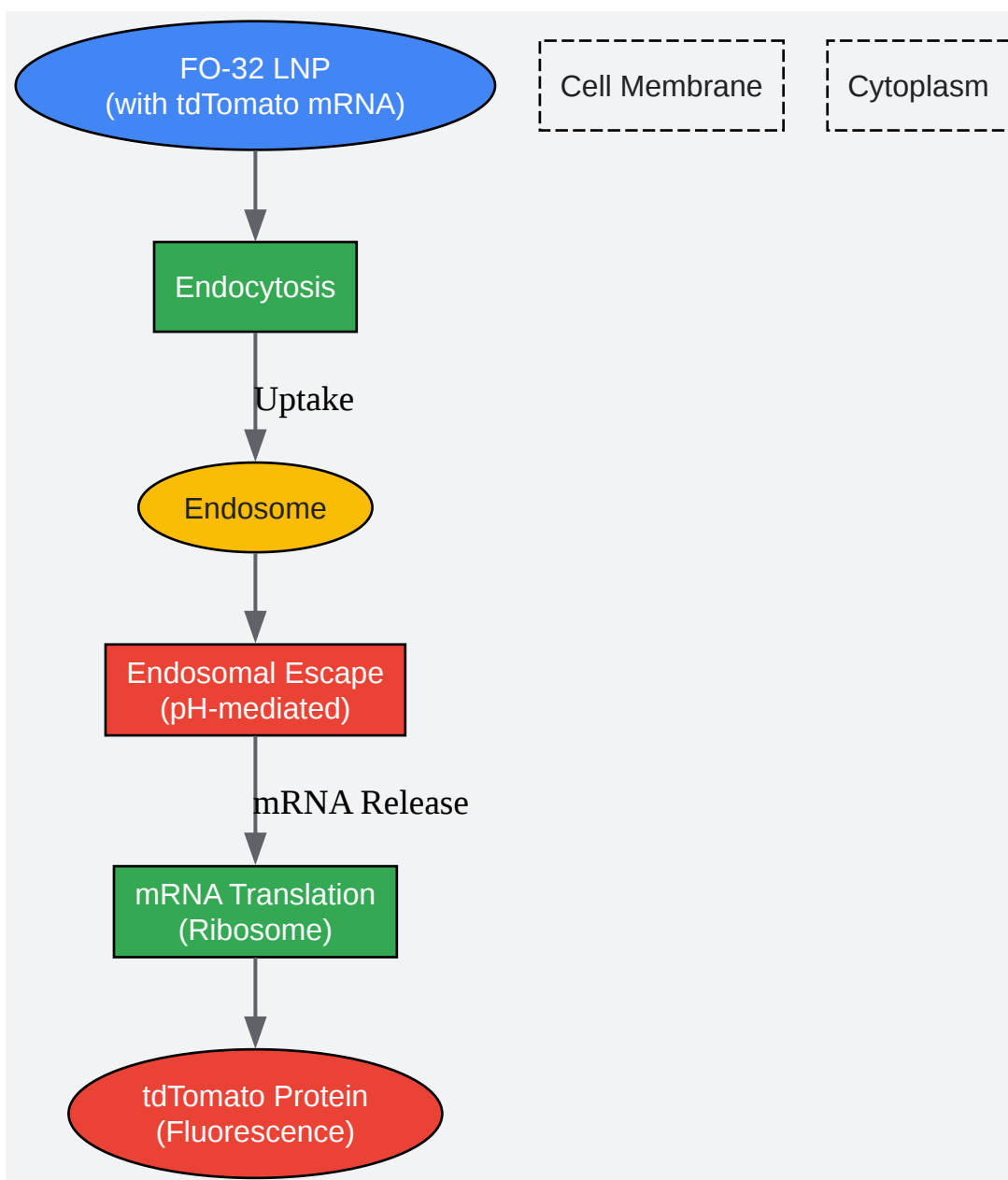
LNP-mRNA Dose (ng/well)	Transfection Efficiency (% tdTomato+ Cells)	Mean Fluorescence Intensity (MFI)	Cell Viability (% of Control)
0 (Control)	0.5%	150	100%
50	65%	25,000	98%
100	85%	60,000	95%
250	92%	95,000	88%

Visualizations



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Caption: Experimental workflow for tdTomato expression using **FO-32** LNPs.



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Caption: Mechanism of LNP-mediated mRNA delivery and expression.

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